molecular formula C19H16N2O3 B11303578 3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one

3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one

Cat. No.: B11303578
M. Wt: 320.3 g/mol
InChI Key: TYWONWCGXJSDTH-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is a complex organic compound characterized by its unique fused ring structure, which includes a pyridine ring, a chromene moiety, and an oxazinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which is then fused with the pyridine ring through a series of cyclization reactions. Key steps include:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions to form the chromene structure.

    Cyclization with Pyridine: The chromene intermediate is then reacted with a pyridine derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the fused ring system.

    Oxazinone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential pharmacological activities. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and its ability to interact with specific molecular targets in cells.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-2H-chromene-2-one: Similar in structure but lacks the oxazinone ring.

    3-(2-Pyridyl)-4H-chromen-4-one: Contains a chromone moiety instead of a chromene.

    2-(2-Pyridyl)-3H-quinazolin-4-one: Features a quinazolinone core instead of a chromene.

Uniqueness

3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is unique due to its fused ring system, which combines a pyridine ring, a chromene moiety, and an oxazinone ring. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-pyridin-2-yl-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C19H16N2O3/c22-19-14-5-3-4-12(14)13-7-8-16-15(18(13)24-19)10-21(11-23-16)17-6-1-2-9-20-17/h1-2,6-9H,3-5,10-11H2

InChI Key

TYWONWCGXJSDTH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=CC=N5

Origin of Product

United States

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